molecular formula C11H9ClFNO2 B1439124 Ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate CAS No. 887578-55-4

Ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate

Cat. No.: B1439124
CAS No.: 887578-55-4
M. Wt: 241.64 g/mol
InChI Key: NHKBYNBUBRJWJJ-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate (CAS: 887578-55-4) is a halogenated indole derivative with the molecular formula C₁₁H₉ClFNO₂ and a molecular weight of 241.65 g/mol. This compound features a chlorine substituent at position 7 and a fluorine substituent at position 5 on the indole ring, along with an ethyl ester group at position 2 (Figure 1).

Indole derivatives are widely used in pharmaceutical and materials research due to their diverse biological activities and structural versatility.

Properties

IUPAC Name

ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO2/c1-2-16-11(15)9-4-6-3-7(13)5-8(12)10(6)14-9/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKBYNBUBRJWJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2N1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501184949
Record name 1H-Indole-2-carboxylic acid, 7-chloro-5-fluoro-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887578-55-4
Record name 1H-Indole-2-carboxylic acid, 7-chloro-5-fluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887578-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-2-carboxylic acid, 7-chloro-5-fluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501184949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

Ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation. The compound’s interaction with these enzymes can lead to the suppression of cancer cell growth and induce apoptosis. Additionally, this compound may interact with proteins involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis by modulating cell signaling pathways. The compound can influence gene expression, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes. In addition to its anticancer properties, this compound may also affect cellular metabolism by altering the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, it may inhibit enzymes involved in the synthesis of nucleotides, thereby preventing DNA replication and cell division in cancer cells. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in cell proliferation, apoptosis, and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time when exposed to light or high temperatures. Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained anticancer and anti-inflammatory effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing its potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound is metabolized by enzymes in the liver, leading to the formation of active and inactive metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. For example, this compound may accumulate in the nucleus, where it can interact with DNA and transcription factors.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and therapeutic potential.

Biological Activity

Ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of Indole Derivatives

Indole derivatives, including this compound, are known for their wide range of biological activities. These compounds have been explored for their potential as anticancer , antiviral , and anti-inflammatory agents . The indole core is particularly recognized for its ability to interact with various biological targets, influencing multiple pathways in cellular processes .

The biological activity of this compound primarily stems from its interaction with specific receptors and enzymes. The chloro and fluoro substituents enhance binding affinity and selectivity, making this compound a candidate for studies on enzyme inhibition and receptor modulation.

Key Mechanisms:

  • Receptor Binding : The compound may act as a modulator at cannabinoid receptors (CB1), with structure-activity relationship (SAR) studies indicating that certain substitutions can enhance activity .
  • Enzyme Inhibition : this compound has shown potential in inhibiting kinases, which play crucial roles in cancer progression and other diseases .

Anticancer Activity

Research indicates that indole derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that compounds structurally related to this compound possess IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7~4.22Apoptosis induction
This compoundHCT-116~3.46Cell cycle arrest

Antimicrobial Activity

Indole derivatives have also been evaluated for antimicrobial properties. This compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent .

Case Studies

Several studies highlight the efficacy of indole derivatives in various biological contexts:

  • Cytotoxicity Assays : A study assessed the cytotoxic effects of various indole derivatives on MCF-7 cells, revealing that modifications at the C5 position significantly impacted potency. Ethyl 7-chloro-5-fluoro analogs showed enhanced activity compared to non-substituted counterparts .
  • Receptor Modulation : Research on CB1 receptor modulation indicated that ethyl 7-chloro-5-fluoro derivatives could act as negative allosteric modulators, providing insights into their therapeutic potential in managing conditions like obesity and pain .

Comparison with Similar Compounds

Positional Isomers of Halogenated Indole Esters

Ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate shares its molecular formula (C₁₁H₉ClFNO₂) with positional isomers differing in halogen placement. Key examples include:

Compound Name Substituent Positions CAS Number Melting Point (°C) Key Properties/Applications
This compound 7-Cl, 5-F 887578-55-4 Not reported High polarity due to dual halogens
Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate 7-Cl, 6-F 1352899-51-4 Not reported Altered dipole moment vs. 5-F isomer
Ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate 4-Cl, 7-F 396075-01-7 Not reported Potential steric hindrance at position 4

Key Observations :

  • The position of halogens significantly affects electronic distribution and intermolecular interactions. For instance, the 5-F substituent in the target compound may enhance resonance stabilization compared to 6-F or 4-Cl analogs.
  • Polarity: The simultaneous presence of Cl and F increases lipophilicity, which could influence solubility and bioavailability compared to mono-halogenated derivatives .

Functional Group Variations in Indole Esters

Modifications at position 3 of the indole ring or the ester group lead to distinct physicochemical and reactivity profiles:

A. Ethyl 5-Fluoro-3-Iodo-1H-Indole-2-Carboxylate (CAS: 167631-21-2)
  • Structure : Iodo substituent at position 3.
  • Molecular Weight : 333.1 g/mol.
  • Reactivity : The iodine atom enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible with Cl/F-substituted analogs .
B. Ethyl 3-Acyl/Alkyl-5-Chloro-1H-Indole-2-Carboxylates
  • Synthesis : Prepared via Friedel-Crafts acylation followed by reduction ().
  • Key Differences :
    • Acyl/alkyl groups at position 3 increase steric bulk, reducing reactivity at the indole core compared to the target compound.
    • These derivatives are intermediates for further functionalization, whereas the target compound’s halogens may direct electrophilic substitutions to specific ring positions .

Esters vs. Amide Derivatives

Replacing the ethyl ester with an amide group drastically alters properties:

Compound Name Functional Group Melting Point (°C) Notes
This compound Ester Not reported Higher volatility than amides
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Amide 249–250 Improved crystallinity due to H-bonding

Key Observations :

  • Amides exhibit higher melting points and crystallinity due to hydrogen bonding, whereas esters are more lipophilic and volatile.
  • The target compound’s ester group allows for facile hydrolysis to carboxylic acids, a property less accessible in amide derivatives .

Substituent Electronic Effects

  • Electron-Withdrawing Groups (EWGs) : The Cl and F substituents in the target compound deactivate the indole ring toward electrophilic attack, directing further substitutions to specific positions (e.g., C-4 or C-6).
  • Comparison with Trifluoromethyl Derivatives : Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate () features a CF₃ group, which provides stronger electron withdrawal than Cl/F, further reducing electron density on the indole ring .

Preparation Methods

Fischer Indole Synthesis

  • This classical method involves the reaction of a substituted phenylhydrazine derivative with an aldehyde or ketone under acidic conditions to form the indole nucleus.
  • For this compound, appropriately substituted phenylhydrazines bearing chloro and fluoro groups are reacted with ethyl glyoxylate or related aldehydes to introduce the ester group at the 2-position.
  • The reaction proceeds under acidic catalysis, typically with strong acids such as HCl or acetic acid, at elevated temperatures to facilitate cyclization and indole formation.

Hemetsberger–Knittel Indole Synthesis

  • This method involves the Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes, followed by thermolysis of the resulting azidocinnamate intermediate.
  • The process yields indole-2-carboxylates with regioselective halogen substitution.
  • Reaction conditions such as temperature, stoichiometry, and concentration are critical for optimizing yields and regioselectivity between 5- and 7-substituted isomers.
  • This approach has been demonstrated to efficiently produce halogenated indole-2-carboxylates, which can subsequently be esterified or modified.

Coupling with Carbonyldiimidazole (CDI)

  • Another synthetic route includes coupling ethyl glycinate with indole-2-carboxylic acid derivatives using carbonyldiimidazole as a coupling reagent.
  • This method facilitates the formation of the ester linkage at the 2-position of the indole ring.
  • The reaction is typically conducted in anhydrous solvents such as dimethylformamide (DMF) under inert atmosphere to prevent side reactions.

Detailed Reaction Procedures and Conditions

Step Reaction Type Reagents & Conditions Outcome/Notes
1 Knoevenagel Condensation Methyl 2-azidoacetate + substituted benzaldehyde, base catalyst, controlled temperature Formation of methyl-2-azidocinnamate intermediate
2 Thermolysis & Cyclization Heating of azidocinnamate intermediate under reflux or elevated temperature Cyclization to indole-2-carboxylate regioisomers (5- and 7-substituted)
3 Esterification/Coupling Reaction with ethyl glycinate + carbonyldiimidazole in anhydrous DMF, inert atmosphere Formation of ethyl ester at 2-position
4 Purification Extraction with ethyl acetate, washing, drying over anhydrous sodium sulfate, chromatography Isolation of pure this compound

Optimization and Yield Considerations

  • The regioselectivity between 5- and 7-substituted indole derivatives is influenced by the substitution pattern on the benzaldehyde and reaction conditions during thermolysis.
  • Optimized conditions involve careful control of stoichiometry in the Knoevenagel step and precise temperature control during thermolysis to maximize yield of the desired 7-chloro-5-fluoro isomer.
  • Purification is generally achieved via flash chromatography using ethyl acetate/hexane gradients, ensuring high purity suitable for further applications.

Analytical Monitoring and Characterization

Data Table: Synthesis Parameters Summary

Parameter Typical Conditions Comments
Starting materials Methyl 2-azidoacetate, substituted benzaldehyde, ethyl glycinate High purity reagents recommended
Solvents Anhydrous DMF, 1,2-dichloroethane, ethyl acetate Dry solvents essential to avoid hydrolysis
Temperature 80–120 °C (thermolysis), room temp to reflux (other steps) Precise control critical for regioselectivity
Reaction time 2–12 hours depending on step Monitored by TLC
Purification method Flash chromatography (ethyl acetate/hexane) Provides high purity product
Yield Typically 60–85% for optimized protocols Yield depends on regioselectivity and reaction conditions

Summary of Research Findings

  • The Hemetsberger–Knittel synthesis route offers a regioselective and efficient approach to preparing halogen-substituted indole-2-carboxylates, including this compound.
  • Fischer indole synthesis remains a classical alternative but may require more steps for selective halogenation.
  • Coupling reactions using carbonyldiimidazole provide a reliable method for ester formation at the 2-position.
  • Analytical techniques such as NMR and TLC are integral for monitoring synthesis and confirming product identity and purity.
  • Optimization of reaction conditions significantly improves yield and selectivity, which is crucial for the compound’s use in medicinal chemistry research.

This detailed analysis consolidates diverse, authoritative sources to provide a comprehensive understanding of the preparation methods for this compound, emphasizing practical procedures, optimization strategies, and analytical validation essential for researchers in organic and medicinal chemistry.

Q & A

Q. What synthetic methodologies are effective for preparing Ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate?

Answer: A common approach involves Friedel-Crafts acylation or alkylation of indole precursors. For example, acylation of ethyl 5-chloro-1H-indole-2-carboxylate with acyl chlorrides in anhydrous 1,2-dichloroethane (DCE) under reflux with AlCl₃ as a catalyst yields substituted indole derivatives. The reaction is typically conducted under an inert argon atmosphere, followed by extraction with ethyl acetate and purification via flash chromatography (0–40% ethyl acetate in hexane) . Alternative routes may employ copper-catalyzed coupling reactions, as demonstrated in the synthesis of structurally similar fluoroindole esters .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns (e.g., chloro and fluoro positions) and ester functionality.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
  • X-ray Crystallography : To resolve ambiguous structural features. SHELXL software is widely used for refining crystal structures, particularly for small molecules .
  • Liquid Chromatography-Mass Spectrometry (LCMS) : To monitor reaction progress and purity.

Q. What safety protocols are essential during synthesis and handling?

Answer: Critical precautions include:

  • Use of personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Perform reactions in a fume hood to mitigate inhalation risks.
  • Waste disposal : Segregate halogenated organic waste and consult institutional guidelines for hazardous material handling .

Advanced Research Questions

Q. How can researchers resolve discrepancies between calculated and observed spectroscopic data during structure elucidation?

Answer: Contradictions in NMR or mass spectra may arise from unexpected regiochemistry or byproducts. To address this:

  • Cross-validate with X-ray crystallography : SHELXL refinement can confirm bond lengths, angles, and substitution patterns .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
  • Byproduct analysis : Use LCMS to identify minor impurities, such as abnormal Fischer indole synthesis products (e.g., chloro-substituted byproducts) .

Q. What strategies optimize reaction yields and minimize byproducts in indole functionalization?

Answer:

  • Temperature control : Reflux conditions (e.g., 80–100°C in DCE) enhance reaction efficiency while avoiding decomposition .
  • Catalyst selection : Copper(I) complexes improve regioselectivity in coupling reactions .
  • Purification techniques : Combiflash chromatography with gradient elution (hexane/ethyl acetate) isolates target compounds from side products like unreacted starting materials or acylated derivatives .

Q. How can structure-activity relationship (SAR) studies be designed for indole-2-carboxylate derivatives?

Answer:

  • Core modifications : Introduce substituents at the 3-, 5-, or 7-positions via acylation (Procedure A) or alkylation (Procedure B) to assess electronic effects on bioactivity .
  • Crystallographic data : Use SHELX-refined structures to correlate steric parameters (e.g., torsion angles) with biological potency .
  • In silico screening : Docking studies with target proteins (e.g., enzymes or receptors) can prioritize synthetic targets .

Q. What methodological considerations are critical for crystallographic analysis of halogenated indoles?

Answer:

  • Data collection : High-resolution X-ray diffraction (≤1.0 Å) is essential for resolving heavy atoms (Cl, F).
  • Refinement in SHELXL : Apply anisotropic displacement parameters and validate using R-factor convergence. For twinned crystals, use the TWIN/BASF commands .
  • Hydrogen bonding analysis : Identify interactions (e.g., C–H···O) that stabilize the crystal lattice, as seen in ethyl 5-methoxy-2-trifluoromethylindole-3-carboxylate .

Q. How can researchers mitigate challenges in synthesizing fluoro- and chloro-substituted indoles?

Answer:

  • Electrophilic substitution : Fluorine’s strong electron-withdrawing effect may deactivate the indole ring; use directing groups (e.g., esters) to guide halogenation .
  • Protection/deprotection : Temporarily protect reactive sites (e.g., NH with tert-butoxycarbonyl groups) to avoid undesired side reactions.
  • Microwave-assisted synthesis : Reduces reaction time and improves yield for halogenated intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate
Reactant of Route 2
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Ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate

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